3-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole is not fully understood. However, it has been reported to act as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been reported to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole has various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. In addition, it has been reported to modulate neurotransmitter levels in the brain, which may contribute to its antipsychotic activity.
Advantages and Limitations for Lab Experiments
The advantages of using 3-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole in lab experiments include its potential applications in various fields, such as anti-inflammatory, anticancer, and imaging applications. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 3-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole. These include further studies to understand its mechanism of action, potential side effects, and its use as a fluorescent probe for imaging applications. In addition, further studies are needed to explore its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 3-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been reported to yield the desired compound in good yield and purity. Studies have shown that it exhibits anti-inflammatory, anticancer, and antipsychotic activities. However, further studies are needed to fully understand its mechanism of action and potential side effects. Its potential applications in various fields make it a promising compound for future research.
Synthesis Methods
The synthesis of 3-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole involves the reaction of 2-methoxyethylamine with 3-bromo-1-propyl-1H-indole-5-carboxaldehyde in the presence of sodium hydride and 1,2,4-oxadiazole-5-carboxylic acid. The product obtained is then purified using column chromatography. This method has been reported to yield the desired compound in good yield and purity.
Scientific Research Applications
3-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole has been studied for its potential applications in various fields. It has been reported to exhibit anti-inflammatory, anticancer, and antipsychotic activities. In addition, it has also been studied for its potential use as a fluorescent probe for imaging applications.
properties
IUPAC Name |
5-[3-(1H-indol-3-yl)propyl]-3-(2-methoxyethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-20-10-9-15-18-16(21-19-15)8-4-5-12-11-17-14-7-3-2-6-13(12)14/h2-3,6-7,11,17H,4-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTMLVZNCMHTOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)CCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.